molecular formula C11H22O2S B1580827 Isooctyl 3-mercaptopropionate CAS No. 30374-01-7

Isooctyl 3-mercaptopropionate

Cat. No. B1580827
CAS RN: 30374-01-7
M. Wt: 218.36 g/mol
InChI Key: ZHUWXKIPGGZNJW-UHFFFAOYSA-N
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Description

Isooctyl 3-mercaptopropionate is a cross-linking agent used in the production of plastics and coatings . It is a monomer with a branched hydrocarbon chain, which can be polymerized by means of heat or chemical reactions to form polymers . It is a clear, colorless liquid, with a mild fruity odor .


Synthesis Analysis

Isooctyl 3-mercaptopropionate is a monomer that can be polymerized by means of heat or chemical reactions to form polymers . It has been shown to cause cross-linking between adjacent molecules, forming larger molecules with more complex structures .


Molecular Structure Analysis

The molecular formula of Isooctyl 3-mercaptopropionate is C11H22O2S . It is a monomer with a branched hydrocarbon chain .


Chemical Reactions Analysis

Isooctyl 3-mercaptopropionate is used as a reactive intermediate or as a polymer modifier . It can cause cross-linking between adjacent molecules, forming larger molecules with more complex structures .


Physical And Chemical Properties Analysis

Isooctyl 3-mercaptopropionate is a clear, colorless liquid, with a mild fruity odor . It has a boiling point of 109-112 °C/2 mmHg (lit.), a density of 0.950 g/mL at 25 °C (lit.), and a refractive index n20/D 1.458 (lit.) .

Scientific Research Applications

Quantum Dot Stabilization and Emission Tuning

Isooctyl 3-mercaptopropionate and its related compounds, such as 3-mercaptopropionic acid, are widely used in the synthesis and stabilization of quantum dots. For instance, 3-mercaptopropionic acid has been employed as a coating material for CdS quantum dots, significantly enhancing their quantum yield and photostability. This application underscores the role of mercaptopropionate derivatives in producing highly stable and luminescent quantum dots, which are crucial for applications ranging from bioimaging to optoelectronics (H. Acar et al., 2009).

Polythioester Synthesis

In the realm of polymer chemistry, isooctyl 3-mercaptopropionate analogs have facilitated the synthesis of novel copolymers. Research involving 3-mercaptopropionic acid as a comonomer with 3-hydroxybutyric acid yielded polythioesters with unique physical properties, showcasing the potential of mercaptopropionates in creating new materials with tailored characteristics (T. Lütke-Eversloh et al., 2002).

Environmental Remediation

Isooctyl 3-mercaptopropionate and its derivatives have also shown promise in environmental remediation, particularly in the adsorption and removal of pollutants from water. Studies have demonstrated the effectiveness of 3-mercaptopropionic acid-functionalized materials in adsorbing and removing hazardous substances like arsenate and heavy metals from aqueous solutions, highlighting the compound's utility in addressing environmental pollution (D. Morillo et al., 2015).

Bioconjugation and Sensor Development

Furthermore, 3-mercaptopropionic acid, a structurally related compound to isooctyl 3-mercaptopropionate, has been used in bioconjugation techniques for attaching peptides and proteins to nanoparticles. This application is crucial for developing biosensors and biomedical imaging tools, where functionalized nanoparticles can serve as probes for detecting biological targets (Yaming Shan et al., 2008).

Safety And Hazards

Isooctyl 3-mercaptopropionate is classified as highly flammable liquid and vapor, harmful if swallowed, may cause an allergic skin reaction, and very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing vapors, mist, or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and avoid release to the environment .

properties

IUPAC Name

6-methylheptyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2S/c1-10(2)6-4-3-5-8-13-11(12)7-9-14/h10,14H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUWXKIPGGZNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274150
Record name 6-Methylheptyl 3-sulfanylpropanoate
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Molecular Weight

218.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 3-mercapto-, isooctyl ester
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Product Name

Isooctyl 3-mercaptopropionate

CAS RN

89136-90-3, 30374-01-7
Record name 6-Methylheptyl 3-mercaptopropanoate
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Record name Propanoic acid, 3-mercapto-, isooctyl ester
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Record name Isooctyl 3-mercaptopropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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